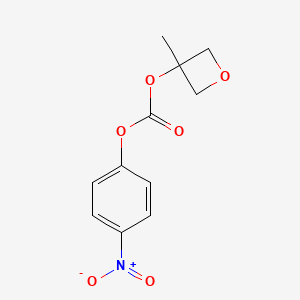

3-methyloxetan-3-yl 4-nitrophenyl carbonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methyloxetan-3-yl) (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-11(6-16-7-11)18-10(13)17-9-4-2-8(3-5-9)12(14)15/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKWRFJBQOEVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyloxetan 3 Yl 4 Nitrophenyl Carbonate

Synthesis of the 3-Methyloxetan-3-yl Precursor Fragment

The construction of the 3-methyloxetan-3-yl fragment is centered on the formation of the strained four-membered oxetane (B1205548) ring and the subsequent installation of the requisite methyl and hydroxyl groups at the C3 position.

Formation of the Oxetane Ring System with 3-Methyl Substitution

The synthesis of the 3-substituted oxetane core can be approached through several pathways. A common and classical method is the intramolecular Williamson etherification, which involves the cyclization of a suitably functionalized acyclic precursor, typically a 1,3-diol derivative. acs.orgmagtech.com.cn For a 3,3-disubstituted oxetane, this would involve a starting material like 2,2-disubstituted propane-1,3-diol. The diol is selectively functionalized to install a good leaving group (e.g., tosylate, mesylate, or halide) on one primary alcohol, followed by base-mediated intramolecular SN2 reaction by the remaining hydroxyl group to close the ring. acs.org

A more contemporary and versatile strategy involves the initial synthesis of a key intermediate, oxetan-3-one, which can then be readily functionalized. acs.org This approach circumvents potential difficulties in the cyclization of sterically hindered precursors. An efficient, one-step synthesis of oxetan-3-ones from readily available propargylic alcohols has been developed utilizing gold catalysis. nih.govacs.org This method proceeds via an intermolecular alkyne oxidation, which generates a reactive α-oxo gold carbene intermediate that cyclizes to form the strained four-membered ketone ring. nih.govorganic-chemistry.org This catalytic approach is notable for its operational simplicity ("open flask") and for avoiding the use of hazardous reagents like α-diazo ketones, which were traditionally used. nih.govorganic-chemistry.org

Derivatization to 3-Methyloxetan-3-ol (B170169)

With the oxetane-3-one scaffold in hand, the final step to obtain the desired precursor, 3-methyloxetan-3-ol, is the introduction of a methyl group and the conversion of the ketone to a tertiary alcohol.

The most direct and widely employed method for this transformation is a non-catalytic organometallic addition. The reaction of oxetan-3-one with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, results in the nucleophilic addition of the methyl group to the electrophilic carbonyl carbon. libretexts.org A subsequent aqueous workup protonates the resulting alkoxide to yield the target tertiary alcohol, 3-methyloxetan-3-ol. libretexts.orgrsc.org This is a standard and high-yielding method for the formation of tertiary alcohols from ketones. saskoer.ca

Table 1: Comparison of Synthetic Approaches to the 3-Methyloxetan-3-ol Precursor

| Synthetic Stage | Method | Key Reagents | Approach Type | Reference |

|---|---|---|---|---|

| Ring Formation | Intramolecular Williamson Etherification | Substituted 1,3-diol, Tosyl chloride, Base (e.g., NaH) | Non-Catalytic | acs.org |

| Gold-Catalyzed Cyclization | Propargyl alcohol, Gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂), Oxidant | Catalytic | nih.govorganic-chemistry.org | |

| Derivatization | Grignard Addition | Oxetan-3-one, Methylmagnesium bromide (CH₃MgBr) | Non-Catalytic | libretexts.orgrsc.org |

The target compound, 3-methyloxetan-3-ol, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, its synthesis does not require enantioselective control. However, stereochemical considerations are important in the synthesis of related, more complex oxetanes and in the formation of the precursor ring.

For instance, if a chiral, substituted propargylic alcohol is used in the gold-catalyzed synthesis of the oxetan-3-one intermediate, the reaction can proceed with high fidelity, yielding an enantiomerically enriched ketone. nih.gov This allows for the synthesis of chiral oxetane building blocks. Furthermore, during intramolecular cyclization reactions to form oxetane rings with pre-existing stereocenters, the formation of diastereomers is possible. It has been noted that the cyclization of a 1,3-diol derivative with a methyl substituent at the eventual C3 position can lead to a mixture of diastereoisomers, a crucial consideration for controlling the final product's stereochemistry. acs.org

Synthesis of the 4-Nitrophenyl Carbonate Activating Unit

The 4-nitrophenyl carbonate moiety is a well-known activating group used in organic synthesis. Its preparation typically involves the synthesis of the symmetrical carbonate, bis(4-nitrophenyl) carbonate, which serves as a stable and effective reagent.

Preparation of Bis(4-nitrophenyl) Carbonate as an Activating Agent

There are two primary, well-documented methods for the industrial and laboratory-scale synthesis of bis(4-nitrophenyl) carbonate.

The first method involves the direct nitration of an inexpensive starting material, diphenyl carbonate. chemicalbook.comchemicalbook.com In this process, diphenyl carbonate is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid). The reaction is typically performed at a controlled temperature, such as 20°C, to manage the exothermic nitration and favor the formation of the 4,4'-dinitro product over other isomers. chemicalbook.com After the reaction, the product is isolated by quenching the mixture in ice water and subsequent extraction and recrystallization to achieve high purity. chemicalbook.com

A second common and high-yielding method utilizes 4-nitrophenol (B140041) as the starting material and a phosgene (B1210022) equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), as the carbonyl source. patsnap.comresearchgate.netepa.gov The reaction is conducted in an organic solvent like dichloromethane (B109758) in the presence of a base, such as triethylamine (B128534) or an aqueous sodium hydroxide (B78521) solution, to act as a catalyst and neutralize the hydrochloric acid byproduct. patsnap.comepa.gov This method is often preferred for its high efficiency and the formation of a high-purity product after straightforward workup and purification steps. google.com

Table 2: Reaction Parameters for the Synthesis of Bis(4-nitrophenyl) Carbonate

| Method | Starting Materials | Key Reagents | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Nitration | Diphenyl carbonate | Conc. HNO₃, Conc. H₂SO₄ | Nitrobenzene | 94% | chemicalbook.comchemicalbook.com |

| Phosgenation | 4-Nitrophenol, Triphosgene | Triethylamine or NaOH | Dichloromethane | 97-99% | patsnap.comepa.govgoogle.com |

Synthesis of 4-Nitrophenyl Chloroformate as a Phosgene Equivalent

4-Nitrophenyl chloroformate (4-NPC) serves as a critical reagent in organic synthesis for the activation of alcohols, thiols, and amines, enabling the formation of carbonates and carbamates. thieme-connect.com Its utility stems from its role as a safer, solid, and manageable equivalent to the highly toxic and gaseous phosgene. thieme-connect.comgoogle.com The synthesis of 4-NPC can be achieved through several methods, primarily involving the reaction of 4-nitrophenol with phosgene or a phosgene equivalent like bis(trichloromethyl) carbonate (triphosgene). google.com

The traditional route involves the direct reaction of 4-nitrophenol with phosgene. However, due to the extreme hazards associated with phosgene, methods employing triphosgene are now preferred for industrial and laboratory-scale synthesis. google.comgoogle.com In a typical procedure using triphosgene, 4-nitrophenol is reacted with bis(trichloromethyl) carbonate in a suitable solvent in the presence of a basic compound. google.com

Key parameters for this synthesis include the choice of base and the molar ratio of reactants. Organic bases such as pyridine (B92270), triethylamine, dimethylaniline, and diethylaniline are commonly employed to neutralize the hydrogen chloride generated during the reaction. google.com The reaction is typically performed in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent hydrolysis of the moisture-sensitive chloroformate product. The reaction temperature is carefully controlled, often between -10°C and 10°C, to minimize side reactions, such as the formation of bis(4-nitrophenyl) carbonate. google.com

Table 1: Comparison of Synthetic Routes for 4-Nitrophenyl Chloroformate

| Feature | Phosgene Method | Triphosgene Method |

|---|---|---|

| Phosgene Source | Gaseous Phosgene | Solid Bis(trichloromethyl) carbonate |

| Safety | Highly hazardous, requires specialized handling | Significantly safer, solid reagent |

| Typical Yield | ~90% | High |

| Key Reagents | 4-Nitrophenol, Phosgene, Tertiary Amine (e.g., Quinoline) | 4-Nitrophenol, Triphosgene, Basic Compound (e.g., Pyridine, Triethylamine) google.com |

| Reaction Conditions | Controlled temperature, inert atmosphere | Anhydrous conditions, controlled temperature (-10°C to 10°C) google.com |

Formation of 3-Methyloxetan-3-yl 4-Nitrophenyl Carbonate

The formation of the target carbonate involves creating a linkage between the 3-methyloxetan-3-ol moiety and the 4-nitrophenyl carbonate group. This is primarily achieved by reacting the alcohol with an activated carbonyl source, such as 4-nitrophenyl chloroformate, or through transcarbonylation.

The most direct method for synthesizing 3-methyloxetan-3-yl 4-nitrophenyl carbonate is the reaction of 3-methyloxetan-3-ol with 4-nitrophenyl chloroformate. This reaction follows a standard procedure for the formation of carbonates from alcohols. nih.govrsc.org The hydroxyl group of 3-methyloxetan-3-ol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the chloroformate. beilstein-journals.org

The reaction is typically conducted in an anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile (B52724), to prevent unwanted side reactions. rsc.org A tertiary amine base, commonly pyridine or triethylamine, is added in excess to act as a scavenger for the hydrochloric acid byproduct formed during the reaction. nih.govrsc.orgbeilstein-journals.org The reaction is often initiated at a reduced temperature (e.g., 0°C) before being allowed to warm to room temperature to ensure controlled reactivity. rsc.org The 4-nitrophenoxide group is an excellent leaving group, facilitating the nucleophilic substitution. beilstein-journals.org

Reaction Scheme: 3-Methyloxetan-3-ol + 4-Nitrophenyl Chloroformate → 3-Methyloxetan-3-yl 4-Nitrophenyl Carbonate + Pyridinium Hydrochloride

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the amine salt and any unreacted starting materials. The final product is then purified using techniques like flash chromatography. rsc.org

An alternative to using the highly reactive 4-nitrophenyl chloroformate is a transcarbonylation reaction employing bis(4-nitrophenyl) carbonate (BNPC). BNPC is a stable, crystalline solid that can be used as a phosgene surrogate for the synthesis of carbonates and ureas. chemicalbook.commdpi.com

In this strategy, 3-methyloxetan-3-ol is reacted directly with bis(4-nitrophenyl) carbonate. The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of BNPC, leading to the displacement of a 4-nitrophenolate (B89219) anion. This process is typically facilitated by a base. The equilibrium can be driven towards the product by removing the 4-nitrophenol byproduct or by using a stoichiometric amount of a stronger base to deprotonate the starting alcohol, thereby increasing its nucleophilicity. This method avoids the use of a chloroformate reagent altogether.

Table 2: Comparison of Carbonate Formation Strategies

| Method | Activating Reagent | Byproduct | Key Features |

|---|---|---|---|

| Chloroformate Acylation | 4-Nitrophenyl Chloroformate rsc.org | Pyridinium Hydrochloride | Direct, high reactivity, requires acid scavenger. nih.gov |

| Transcarbonylation | Bis(4-nitrophenyl) Carbonate chemicalbook.com | 4-Nitrophenol | Milder conditions, avoids chloroformates. mdpi.com |

The efficiency of the synthesis of 3-methyloxetan-3-yl 4-nitrophenyl carbonate is highly dependent on the optimization of several reaction parameters to maximize yield and minimize impurities.

Solvent: The choice of solvent is crucial. Aprotic, non-nucleophilic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are preferred as they effectively dissolve the reactants without participating in the reaction.

Base: The selection of the base is critical for scavenging the acid byproduct in the chloroformate method and for catalyzing the transcarbonylation reaction. While pyridine is commonly used, other bases like triethylamine (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) can also be employed, sometimes offering advantages in terms of reaction rate or ease of removal. rsc.orgresearchgate.net The amount of base is also important; typically, a slight excess (1.2-1.5 equivalents) is used.

Temperature: Temperature control is essential. Reactions involving 4-nitrophenyl chloroformate are often started at 0°C and allowed to warm to room temperature to manage the initial exothermic reaction and prevent degradation of the reactants or products. rsc.org

Stoichiometry: The molar ratio of the reactants must be carefully controlled. A slight excess of the chloroformate or bis(carbonate) reagent may be used to ensure complete conversion of the limiting alcohol, 3-methyloxetan-3-ol.

Reaction Time: The reaction progress should be monitored (e.g., by Thin Layer Chromatography, TLC) to determine the optimal reaction time. Excessively long reaction times can lead to the formation of degradation products. Typical reaction times range from a few hours to overnight. rsc.org

By systematically adjusting these parameters, the formation of the carbonate linkage can be optimized to achieve a high-yield, high-purity synthesis of 3-methyloxetan-3-yl 4-nitrophenyl carbonate.

Mechanistic Investigations and Reactivity of 3 Methyloxetan 3 Yl 4 Nitrophenyl Carbonate

Reactivity of the 4-Nitrophenyl Carbonate Functionality

The reactivity of the carbonate portion of the molecule is dominated by the electronic properties of the 4-nitrophenyl group, which renders the carbonate carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution Mechanisms on the Carbonate Group

The primary reaction pathway for the carbonate functionality is nucleophilic acyl substitution. youtube.com This mechanism is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon atom. For 4-nitrophenyl carbonates, this reaction typically proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. researchgate.netacs.org In this process, the nucleophile adds to the carbonyl group, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the 4-nitrophenoxide anion as the leaving group. youtube.com

The specific mechanism, whether a single concerted step or a multi-step process with a stable intermediate, can be influenced by the nature of the nucleophile, the solvent, and the specific substituents on the carbonate. acs.org For many aminolysis reactions involving similar carbonates, the reaction proceeds through the tetrahedral intermediate, and the rate-determining step can shift depending on the basicity of the attacking amine. researchgate.net

Role of the 4-Nitrophenoxide as an Activated Leaving Group

The 4-nitrophenyl group serves as a powerful activating group, and its corresponding anion, 4-nitrophenoxide, is an excellent leaving group. beilstein-journals.org The electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the adjacent carbonate's carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Kinetic and Thermodynamic Studies of Carbonate Cleavage

Kinetic investigations of reactions involving 4-nitrophenyl carbonates provide critical insights into the reaction mechanism. The rate of carbonate cleavage is commonly determined by spectrophotometrically monitoring the formation of the 4-nitrophenoxide ion. acs.orgemerginginvestigators.org Studies on the aminolysis of analogous 4-nitrophenyl carbonates have frequently employed Brønsted-type plots, which correlate the logarithm of the second-order rate constant with the pKa of the attacking amine. researchgate.netresearchgate.net

A linear Brønsted plot with a high slope (βnuc value close to 1.0) is often indicative of a stepwise mechanism where the expulsion of the leaving group is the rate-determining step. researchgate.net A downward curvature in the plot can signify a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the amine becomes more basic. researchgate.net In general, 4-nitrophenyl carbonates are found to be more reactive toward nucleophiles than analogous esters, such as 4-nitrophenyl acetate (B1210297) or benzoate. researchgate.net Thermodynamically, the cleavage is driven by the formation of a stable product and the highly stabilized 4-nitrophenoxide leaving group.

Table 1: Representative Brønsted βnuc Values for Aminolysis of Activated Carbonates

| Carbonate Substrate | Amine Series | Solvent | βnuc Value | Reference |

|---|---|---|---|---|

| 4-Nitrophenyl Nicotinate | Cyclic Secondary Amines | 20 mol % DMSO in H₂O | 0.90 | researchgate.net |

| 4-Nitrophenyl Isonicotinate | Cyclic Secondary Amines | 20 mol % DMSO in H₂O | 0.92 | researchgate.net |

| 4-Nitrophenyl Phenyl Carbonate | Alicyclic Secondary Amines | 80 mol % H₂O / 20 mol % DMSO | 0.98 to 0.26 (curved) | researchgate.net |

This table presents kinetic data for compounds structurally related to 3-methyloxetan-3-yl 4-nitrophenyl carbonate to illustrate the mechanistic insights gained from such studies.

Influence of Solvent and Catalyst on Carbonate Reactivity

The reaction medium can exert a significant influence on the rate and mechanism of carbonate cleavage. Kinetic studies are often performed in mixed aqueous-organic solvents, such as water-DMSO or water-ethanol mixtures. researchgate.net The solvent polarity and hydrogen-bonding capability can affect the stability of the reactants, transition states, and intermediates, thereby altering the reaction kinetics. For instance, the rate of reduction of the 4-nitrophenol (B140041) leaving group by sodium borohydride (B1222165) is dramatically decreased by the addition of alcohols like methanol (B129727) or ethanol (B145695) to the aqueous medium. rsc.orgnih.gov

In aminolysis reactions, the amine nucleophile can also function as a general base catalyst, facilitating the deprotonation of the tetrahedral intermediate. This catalytic pathway is often revealed by an upward curvature in plots of the observed pseudo-first-order rate constant (k_obsd) versus the amine concentration. researchgate.netresearchgate.net The presence or absence of this catalytic route can be highly dependent on the specific solvent system used. researchgate.net

Reactivity of the 3-Methyloxetan-3-yl Ring System

The second center of reactivity in the molecule is the four-membered oxetane (B1205548) ring. Its chemical behavior is primarily dictated by the inherent ring strain associated with its cyclic structure.

Principles of Oxetane Ring Strain and its Impact on Reactivity

Oxetanes are four-membered cyclic ethers that possess considerable ring strain due to the deviation of their internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. beilstein-journals.org The calculated ring strain for the parent oxetane is approximately 25.5 kcal/mol (107 kJ/mol). beilstein-journals.org This value is significantly higher than that of its five-membered analog, tetrahydrofuran (B95107) (THF), but comparable to that of the three-membered epoxide (oxirane) ring. beilstein-journals.org This substantial strain is a key thermodynamic driving force for reactions that lead to the opening of the ring. acs.org

Table 2: Comparison of Ring Strain in Common Cyclic Ethers

| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) | Reference |

|---|---|---|---|

| Oxirane (Epoxide) | 3 | ~27.3 | beilstein-journals.org |

| Oxetane | 4 | ~25.5 | beilstein-journals.org |

| Tetrahydrofuran (THF) | 5 | ~5.6 | beilstein-journals.org |

The inherent strain makes the oxetane ring susceptible to cleavage by nucleophiles, particularly under acidic conditions which activate the ring oxygen. beilstein-journals.orgwikipedia.org However, compared to the more reactive epoxides, oxetanes are generally stable in basic media. wikipedia.org The substitution pattern on the oxetane ring also plays a critical role in its stability. The compound features a 3,3-disubstituted oxetane ring. This substitution pattern is known to increase the stability of the ring system, as the substituents (in this case, a methyl group and the carbonate-linked methylene (B1212753) group) sterically hinder the backside approach of a nucleophile to the C-O antibonding orbitals, making ring-opening reactions more difficult. nih.gov

Ring-Opening Reaction Pathways and Mechanisms of 3-Methyloxetan-3-yl 4-Nitrophenyl Carbonate

The reactivity of 3-methyloxetan-3-yl 4-nitrophenyl carbonate is largely dictated by the strained four-membered oxetane ring. This inherent ring strain, estimated to be around 106 kJ/mol, makes the compound susceptible to various ring-opening reactions. nih.gov The presence of a methyl group and a 4-nitrophenyl carbonate group at the C3 position significantly influences the reaction pathways and mechanisms.

Cationic Ring-Opening Polymerization (CROP) Mechanisms

Cationic ring-opening polymerization (CROP) is a common method for polymerizing oxetanes, typically initiated by strong acids or electrophiles. radtech.org The polymerization of 3,3-disubstituted oxetanes, such as 3-ethyl-3-(phenoxymethyl)-oxetane, has been studied and proceeds via a cationic mechanism. tandfonline.com For 3-methyloxetan-3-yl 4-nitrophenyl carbonate, the polymerization would likely follow one of two competing mechanisms: the activated chain end (ACE) mechanism or the activated monomer (AM) mechanism. researchgate.net

In the Activated Chain End (ACE) mechanism , the initiator protonates the oxygen atom of the oxetane monomer, forming a secondary oxonium ion. This is followed by the ring-opening attack of another monomer molecule, propagating the polymer chain with a tertiary oxonium ion at the growing end. However, for 3,3-disubstituted oxetanes, the tertiary oxonium ion intermediate can be very stable, leading to a significant induction period before rapid polymerization occurs. radtech.org

In the Activated Monomer (AM) mechanism , the monomer is protonated to form an oxonium ion. The growing polymer chain, which is neutral, then attacks this activated monomer. This mechanism is often favored under conditions that stabilize the monomeric cation.

The rate of polymerization and the prevailing mechanism for 3-methyloxetan-3-yl 4-nitrophenyl carbonate would be influenced by the substituents. The electron-withdrawing nature of the 4-nitrophenyl carbonate group could affect the basicity of the oxetane oxygen, potentially influencing the initiation rate.

| Polymerization Parameter | Influence of Substituents |

| Initiation | The electron-withdrawing 4-nitrophenyl carbonate group may reduce the basicity of the oxetane oxygen, potentially slowing the initiation step. |

| Propagation | Steric hindrance from the two substituents at C3 could affect the rate of monomer addition. |

| Polymer Structure | The resulting polymer would be a polyether with pendant methyl and 4-nitrophenyl carbonate groups. |

Nucleophile-Initiated Ring-Opening Reactions

The strained oxetane ring is susceptible to attack by a variety of nucleophiles, leading to ring-opening. magtech.com.cn This reactivity is a cornerstone of oxetane chemistry. beilstein-journals.org For 3,3-disubstituted oxetanes, this reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the methylene carbons (C2 or C4) of the oxetane ring. chemrxiv.org

The reaction of 3-methyloxetan-3-yl 4-nitrophenyl carbonate with nucleophiles would result in the formation of a substituted 1,3-diol derivative. A wide range of nucleophiles, including amines, thiols, and carbanions, can initiate this ring-opening. magtech.com.cnacs.org For instance, reaction with an amine (R2NH) would yield a 3-(amino)-2,2-disubstituted-1-propanol derivative.

The general mechanism involves the backside attack of the nucleophile on one of the oxetane's CH2 groups, leading to the cleavage of a C-O bond and relieving the ring strain. The reaction is typically carried out under neutral or basic conditions. Lewis acids can also catalyze the ring-opening by coordinating to the oxetane oxygen, making the ring more electrophilic. magtech.com.cn

Regiochemical and Stereochemical Considerations in Ring Opening

For unsymmetrically substituted oxetanes, the regioselectivity of the ring-opening reaction is a critical consideration. In the case of 3,3-disubstituted oxetanes like 3-methyloxetan-3-yl 4-nitrophenyl carbonate, the two potential sites for nucleophilic attack are the equivalent methylene carbons at C2 and C4. Due to the substitution pattern, attack at the quaternary C3 carbon is sterically hindered and electronically unfavorable.

Therefore, nucleophilic attack will exclusively occur at the less substituted C2 and C4 positions. magtech.com.cn This is a general feature of the ring-opening of 3,3-disubstituted oxetanes. acs.org The reaction is thus highly regioselective.

From a stereochemical perspective, if the nucleophilic attack were to occur at a chiral center, it would proceed with inversion of configuration, which is characteristic of an SN2 reaction. However, in 3-methyloxetan-3-yl 4-nitrophenyl carbonate, the centers of attack (C2 and C4) are not chiral.

Rearrangement and Ring-Expansion Reactions of Oxetanes

Oxetanes can undergo rearrangement and ring-expansion reactions under certain conditions, often promoted by Lewis acids or photochemically. beilstein-journals.org A common rearrangement involves the expansion of the four-membered oxetane ring to a five-membered tetrahydrofuran ring. beilstein-journals.org This can occur through a mechanism involving the formation of a carbocation intermediate. For 3,3-disubstituted oxetanes, such rearrangements can be facilitated by the formation of a relatively stable tertiary carbocation upon cleavage of a C-O bond.

Another possibility is the photochemical decarbonylation of an oxetanone to form a carbonyl ylide, which can then undergo further reactions. While 3-methyloxetan-3-yl 4-nitrophenyl carbonate is not an oxetanone, related photochemical reactions of oxetanes are known. beilstein-journals.org

Radical Reactions Involving Oxetane Derivatives

While less common than polar ring-opening reactions, oxetanes can participate in radical reactions. magtech.com.cn These reactions typically involve the formation of an oxetanyl radical through hydrogen abstraction from one of the methylene groups by a reactive radical species. The stability of the resulting radical follows the general trend: tertiary > secondary > primary. chemistrysteps.compressbooks.pub Therefore, hydrogen abstraction from the C2 or C4 positions of 3-methyloxetan-3-yl 4-nitrophenyl carbonate would lead to a secondary radical.

Once formed, the oxetanyl radical can undergo various transformations, including ring-opening to form a more stable carbon-centered radical. Zirconocene and photoredox catalysis have been employed to achieve the radical ring-opening of oxetanes, which can proceed with reverse regioselectivity compared to polar mechanisms. thieme-connect.de

Chemoselective Transformations and Orthogonal Reactivity within the Compound

The structure of 3-methyloxetan-3-yl 4-nitrophenyl carbonate contains two distinct reactive sites: the strained oxetane ring and the electrophilic 4-nitrophenyl carbonate group. This duality allows for the possibility of chemoselective transformations and orthogonal reactivity, where one functional group can be reacted selectively in the presence of the other. bham.ac.uk

The 4-nitrophenyl carbonate is a highly activated ester, making it an excellent leaving group and susceptible to nucleophilic attack at the carbonyl carbon. nih.gov This reactivity is well-established in peptide synthesis for the introduction of protecting groups. luxembourg-bio.com

A key consideration is the competition between nucleophilic attack at the oxetane ring (leading to ring-opening) and at the carbonate carbonyl group (leading to substitution). The outcome of this competition will depend on the nature of the nucleophile, the reaction conditions, and the relative electrophilicity of the two sites.

Possible Scenarios for Chemoselectivity:

Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., organolithium reagents) might favor attack at the harder electrophilic center (the oxetane carbons), while softer nucleophiles might prefer the softer carbonyl carbon of the carbonate.

Reaction Conditions: The use of Lewis acids would likely activate the oxetane ring towards ring-opening. Conversely, in the absence of such activation, strong nucleophiles might preferentially attack the highly activated carbonate.

Orthogonal Protection: In principle, one of the functional groups could be made to react while the other remains intact, allowing for a sequential functionalization strategy. For example, a mild nucleophile might displace the 4-nitrophenoxide from the carbonate without opening the oxetane ring. Subsequently, the oxetane could be opened under different reaction conditions.

Applications in Advanced Synthetic Methodologies

Utilization as a Versatile Synthetic Intermediate

The core value of 3-methyloxetan-3-yl 4-nitrophenyl carbonate in synthesis lies in its activated carbonyl group. The 4-nitrophenoxide ion is an excellent leaving group, making the carbonate susceptible to nucleophilic attack. This reactivity allows the compound to act as an efficient electrophilic reagent for introducing the "3-methyloxetan-3-yl-oxycarbonyl" moiety onto a variety of nucleophilic substrates, including amines, alcohols, and thiols. This transfer reaction is foundational to its role in creating more complex molecules, where the oxetane (B1205548) ring can be retained as a latent functional handle for subsequent chemical modifications, such as polymerization.

Role in Activated Ester and Carbamate Formation for Functional Group Transformations

The primary application of 4-nitrophenyl carbonates, including the 3-methyloxetan-3-yl derivative, is in the formation of carbamates and other carbonates, which serve as crucial linkages in organic and medicinal chemistry. nih.gov

Carbamate Formation: The reaction with primary or secondary amines proceeds readily to form stable carbamate linkages. This reaction is a cornerstone of protecting group chemistry and for linking molecules together. The reaction involves the nucleophilic attack of the amine on the activated carbonyl carbon, leading to the displacement of the 4-nitrophenoxide leaving group. nih.govnih.gov This process is highly efficient and often proceeds under mild conditions, making it suitable for complex substrates. emerginginvestigators.org The resulting carbamate incorporates the 3-methyloxetan-3-yl group, which can impart unique properties or serve as a point for further functionalization.

Activated Ester and Carbonate Exchange: Similarly, reaction with alcohols (alkanolysis) or thiols (thiolysis) allows for the transformation into different carbonate or thiocarbonate esters. This transesterification process is driven by the release of the stable 4-nitrophenoxide anion. This allows the 3-methyloxetan-3-yl-oxycarbonyl group to be transferred to other molecules, effectively using the starting material as an activated synthon for more complex carbonate structures.

| Nucleophile | Resulting Functional Group | Key Feature | Typical Reaction Conditions |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | Carbamate | Stable linkage, often used as a protecting group or linker. | Aprotic solvent, often with a non-nucleophilic base, room temperature. google.com |

| Alcohol (R'OH) | Carbonate | Carbonate exchange reaction. | Presence of a base (e.g., pyridine (B92270), DMAP), room temperature or gentle heating. |

| Thiol (R'SH) | Thiocarbonate | Formation of a sulfur-containing linkage. | Base-catalyzed, similar to alcoholysis. |

Design and Application of Cleavable Linker Systems in Molecular Assembly

The carbonate bond within the molecule is susceptible to cleavage under specific conditions, making it an attractive component for designing cleavable linkers. These linkers are essential in fields like drug delivery and proteomics for connecting and subsequently releasing molecular components.

Carbonates are known to be labile under basic conditions. emerginginvestigators.org This property can be exploited to create linkers that release a payload in response to a change in pH. The hydrolysis of the carbonate linkage in 3-methyloxetan-3-yl 4-nitrophenyl carbonate is accelerated in basic environments (e.g., pH > 10-12), leading to the release of 4-nitrophenol (B140041) and 3-methyl-3-hydroxymethyloxetane. emerginginvestigators.orgemerginginvestigators.org When this carbonate is used to link a drug or probe to a carrier molecule, an increase in pH can trigger the cleavage of the linker and the release of the active component. The rate of this hydrolysis can be monitored spectrophotometrically by measuring the release of the yellow-colored 4-nitrophenolate (B89219) anion. emerginginvestigators.orgemerginginvestigators.org

The structure of 3-methyloxetan-3-yl 4-nitrophenyl carbonate offers intriguing possibilities for orthogonal cleavage strategies, where different parts of the molecule can be cleaved by distinct and non-interfering chemical stimuli.

Base-Labile Cleavage: The carbonate bond is susceptible to cleavage under basic conditions, as described above.

Acid-Labile Cleavage: The oxetane ring is a strained four-membered ether. It is stable to many reagents but can be opened under cationic or strong acidic conditions. This ring-opening reaction is the basis for its polymerization (see section 4.4.1) but can also be used as a cleavage mechanism.

This dual reactivity allows for an orthogonal "acid vs. base" cleavage strategy. A molecule attached via the carbonate linker could be released under basic conditions, while a separate molecular component could be released by an acid-catalyzed opening of the oxetane ring. This enables the sequential release of different payloads from a single molecular construct by simply changing the pH of the environment from basic to acidic.

Contributions to Polymer Chemistry

The presence of the oxetane ring makes this compound and its derivatives valuable monomers for polymer synthesis, particularly through cationic ring-opening polymerization.

Oxetanes, such as the 3-methyloxetane (B1582186) moiety, are a class of cyclic ethers that undergo efficient cationic ring-opening polymerization (CROP). This process is initiated by strong acids or Lewis acids (e.g., BF₃·OEt₂) and proceeds via a positively charged oxonium ion intermediate. The polymerization of oxetane monomers results in the formation of polyethers with a linear backbone.

Monomers containing the 3-methyloxetan-3-yl group are used to create functional polymers. While the subject compound itself can be viewed as a functional monomer, more commonly, derivatives of 3-hydroxymethyl-3-methyloxetane are used to introduce a variety of side chains into the resulting polymer. The polymerization of these monomers leads to polyethers with pendant functional groups attached to the polymer backbone via the methyl group at the 3-position.

| Monomer | Resulting Polymer | Initiator System (Example) | Key Feature of Polymer |

|---|---|---|---|

| 3-Azidomethyl-3-methyloxetane (AMMO) | Poly(AMMO) | BF₃·Et₂O / 1,4-butanediol | Energetic polymer with pendant azide groups for "click" chemistry. |

| 3-Nitratomethyl-3-methyloxetane (NMMO) | Poly(NMMO) or Copolymers | BF₃·Et₂O / 1,4-butanediol | Energetic polymer used in propellant formulations. |

| 3-Hydroxymethyl-3-methyloxetane (HMMO) | Poly(HMMO) | BF₃·Et₂O | Polyether with pendant hydroxyl groups for post-polymerization modification. |

The polymerization of a monomer like 3-methyloxetan-3-yl 4-nitrophenyl carbonate would yield a polyether with reactive 4-nitrophenyl carbonate groups on its side chains. This "activated" polymer could then be used in post-polymerization modification reactions, allowing for the grafting of various molecules (e.g., drugs, peptides, or other polymers) onto the polyether backbone through facile reaction with the pendant carbonate groups.

Integration of Carbonate Functionality into Polymer Backbones and Side Chains

The 4-nitrophenyl carbonate moiety of 3-methyloxetan-3-yl 4-nitrophenyl carbonate serves as an activated precursor for the introduction of carbonate linkages into polymeric structures. The 4-nitrophenoxide is an excellent leaving group, facilitating reactions with nucleophiles such as alcohols and amines.

In the context of polymer backbones, this compound can be utilized in step-growth polymerization reactions. For instance, in a polycondensation reaction with a diol, the 3-methyloxetan-3-yl 4-nitrophenyl carbonate can act as a monomer, leading to the formation of a polycarbonate chain. This process involves the repeated formation of carbonate ester bonds, with the elimination of 4-nitrophenol. The resulting polymer would feature the 3-methyloxetan-3-yl group as a pendant moiety along the polycarbonate backbone. The general scheme for such a polymerization is analogous to the synthesis of polycarbonates from other activated carbonates like diphenyl carbonate. nih.govnih.gov

Alternatively, the carbonate functionality can be integrated into the side chains of polymers. This is typically achieved by first synthesizing a polymer with reactive pendant groups, such as primary amines. Subsequent reaction of this polymer with 3-methyloxetan-3-yl 4-nitrophenyl carbonate results in the formation of urethane linkages, effectively grafting the 3-methyloxetan-3-yl carbonate motif onto the polymer side chains. tcichemicals.combroadpharm.com This post-polymerization modification strategy is advantageous for incorporating functional groups that might not be compatible with the initial polymerization conditions. tcichemicals.com

The integration of the 3-methyloxetan-3-yl group can influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and reactivity, owing to the polar and strained nature of the oxetane ring.

Controlled Polymerization Techniques

The structure of 3-methyloxetan-3-yl 4-nitrophenyl carbonate allows for its potential use in controlled polymerization techniques, enabling the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.

One approach involves the use of controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov A monomer derived from 3-methyloxetan-3-yl 4-nitrophenyl carbonate, for example, by attaching a polymerizable group like a methacrylate, could be copolymerized with other monomers. The 4-nitrophenyl carbonate group is generally stable under these polymerization conditions, allowing for its incorporation into the polymer side chains. tcichemicals.com The resulting polymer can then be further modified through the reaction of the activated carbonate groups.

Another potential application in controlled polymerization involves the ring-opening polymerization (ROP) of the oxetane ring. Cationic ROP of oxetanes is a well-established method for producing polyethers. researchgate.net While specific studies on the ROP of 3-methyloxetan-3-yl 4-nitrophenyl carbonate are not prevalent, the polymerization of related 3-substituted oxetanes is known to proceed in a controlled manner under certain conditions. nih.govrsc.org The presence of the carbonate group could influence the polymerization behavior. Furthermore, the synthesis of block copolymers is conceivable, where a pre-synthesized polymer with an initiating group can be used to initiate the ROP of the oxetane, leading to a well-defined block copolymer architecture. rsc.org

The following table summarizes potential controlled polymerization approaches involving derivatives of 3-methyloxetan-3-yl 4-nitrophenyl carbonate:

| Polymerization Technique | Monomer Type | Resulting Polymer Structure |

| ATRP/RAFT | Methacrylate-functionalized 3-methyloxetan-3-yl 4-nitrophenyl carbonate | Well-defined copolymer with pendant 3-methyloxetan-3-yl carbonate groups |

| Cationic ROP | 3-methyloxetan-3-yl 4-nitrophenyl carbonate | Polyether with pendant 4-nitrophenyl carbonate groups |

| ROP from macroinitiator | 3-methyloxetan-3-yl 4-nitrophenyl carbonate | Block copolymer with a polyether segment |

Scaffold Engineering and Building Block Design in Organic Synthesis

The 3-methyloxetan-3-yl moiety is a valuable building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its incorporation into molecular scaffolds can significantly impact the physicochemical and pharmacological properties of a compound.

The 3-methyloxetan-3-yl group can be introduced into complex molecules to enhance their "drug-like" properties. researchgate.net Oxetanes are known to be metabolically stable and can improve aqueous solubility, a critical factor in drug development. The strained four-membered ring also imparts a degree of conformational rigidity to the molecule, which can be advantageous for binding to biological targets.

The reactivity of the 4-nitrophenyl carbonate group in 3-methyloxetan-3-yl 4-nitrophenyl carbonate provides a convenient handle for its attachment to various molecular scaffolds. For example, it can be reacted with an amine or alcohol group on a precursor molecule to form a stable carbamate or carbonate linkage, respectively. This allows for the late-stage introduction of the oxetane motif into a synthetic sequence, a strategy often employed in the optimization of lead compounds in drug discovery.

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity, is a powerful tool. The 3-methyloxetan-3-yl group has been identified as a valuable bioisostere for several common structural motifs. rsc.orgnih.govchemrxiv.orgresearchgate.netcambridgemedchemconsulting.com

Specifically, the 3,3-disubstituted oxetane core can serve as a polar and metabolically stable replacement for a gem-dimethyl group. nih.gov While the gem-dimethyl group is often used to block metabolic oxidation, it can increase the lipophilicity of a compound. Replacing it with a 3,3-disubstituted oxetane can maintain the steric bulk while improving solubility and metabolic stability.

Furthermore, the oxetane ring can act as a surrogate for a carbonyl group. nih.gov The oxygen atom in the oxetane can participate in hydrogen bonding, similar to a carbonyl oxygen, but the oxetane is generally more resistant to metabolic degradation. This replacement can lead to compounds with improved pharmacokinetic profiles. The following table highlights these bioisosteric relationships:

| Original Motif | Bioisosteric Replacement | Key Advantages of Replacement |

| gem-dimethyl | 3,3-disubstituted oxetane | Improved solubility, metabolic stability |

| Carbonyl | 3-substituted oxetane | Increased metabolic stability, similar hydrogen bonding capacity |

The use of 3-methyloxetan-3-yl 4-nitrophenyl carbonate as a building block allows for the systematic exploration of these bioisosteric replacements in compound design, facilitating the optimization of drug candidates.

Spectroscopic and Computational Characterization in Oxetane Carbonate Systems

Spectroscopic Analysis for Structural Features and Reaction Monitoring

Spectroscopic techniques are indispensable tools for the characterization of "3-methyloxetan-3-yl 4-nitrophenyl carbonate," each providing unique insights into different aspects of its molecular structure and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbonate and Oxetane (B1205548) Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise structure of "3-methyloxetan-3-yl 4-nitrophenyl carbonate" by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the 3-methyloxetane (B1582186) and the 4-nitrophenyl groups. The methylene (B1212753) protons on the oxetane ring typically appear as two distinct sets of doublets due to their diastereotopic nature, with chemical shifts influenced by the ring strain and the electronegative oxygen atom. The methyl group protons on the oxetane ring would present as a singlet. The aromatic protons of the 4-nitrophenyl group are expected to appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, with chemical shifts significantly downfield due to the electron-withdrawing nature of the nitro group and the carbonate linkage.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The quaternary carbon of the oxetane ring attached to the methyl group and the carbonate oxygen would have a characteristic chemical shift. The methylene carbons of the oxetane ring will also show distinct signals. The carbonyl carbon of the carbonate group is expected to have a chemical shift in the typical range for carbonates. The aromatic carbons of the 4-nitrophenyl group will display four distinct signals, with the carbon attached to the nitro group and the carbon attached to the carbonate oxygen being the most deshielded.

Predicted NMR Chemical Shifts for 3-methyloxetan-3-yl 4-nitrophenyl carbonate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxetane-CH₃ | ~1.5 | ~25 |

| Oxetane-CH₂ | ~4.4 (d), ~4.6 (d) | ~78 |

| Oxetane-C(CH₃)O | - | ~80 |

| Carbonate C=O | - | ~152 |

| Nitrophenyl C-H (ortho to NO₂) | ~8.3 (d) | ~125 |

| Nitrophenyl C-H (meta to NO₂) | ~7.4 (d) | ~122 |

| Nitrophenyl C-NO₂ | - | ~145 |

Infrared (IR) Spectroscopy for Carbonyl and Ether Vibrations

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups within "3-methyloxetan-3-yl 4-nitrophenyl carbonate" by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum is expected to be the strong absorption band of the carbonyl (C=O) group in the carbonate, typically appearing in the region of 1760-1820 cm⁻¹. spectroscopyonline.com The exact position is influenced by the electronic effects of the attached groups. The asymmetric C-O stretching vibration of the carbonate group will also give rise to a strong band, usually between 1200 and 1250 cm⁻¹. spectroscopyonline.com

The oxetane ring is characterized by the stretching vibrations of its C-O-C (ether) linkage, which are expected to appear in the fingerprint region, typically around 950-1050 cm⁻¹. The presence of the nitro group (NO₂) will be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, usually found near 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

Characteristic IR Absorption Bands for 3-methyloxetan-3-yl 4-nitrophenyl carbonate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1760-1820 | Strong |

| Carbonate (asym C-O) | Stretch | 1200-1250 | Strong |

| Nitro (asym N=O) | Stretch | ~1520 | Strong |

| Nitro (sym N=O) | Stretch | ~1350 | Strong |

| Oxetane (C-O-C) | Stretch | 950-1050 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) provides crucial information about the molecular weight and the structural fragments of "3-methyloxetan-3-yl 4-nitrophenyl carbonate." In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern will be dictated by the relative stabilities of the resulting carbocations and radical cations. Key fragmentation pathways would likely involve the cleavage of the carbonate group. A common fragmentation for carbonates is the loss of carbon dioxide (CO₂) to form an ether. Another likely fragmentation is the cleavage of the bond between the oxetane oxygen and the carbonate carbon, leading to the formation of a 4-nitrophenoxy radical and a 3-methyloxetan-3-yl cation, or vice versa. The 4-nitrophenyl group can also undergo characteristic fragmentation, such as the loss of NO₂.

Plausible Fragmentation Pathways in Mass Spectrometry

| Fragment Ion | Plausible Origin |

|---|---|

| [M - CO₂]⁺ | Loss of carbon dioxide from the molecular ion |

| [C₁₀H₁₁NO₄]⁺ | Cleavage of the O-C(O)O bond |

| [C₄H₇O]⁺ | 3-methyloxetan-3-yl cation |

| [C₆H₄NO₃]⁺ | 4-nitrophenoxy cation |

| [M - NO₂]⁺ | Loss of the nitro group from the molecular ion |

UV-Visible Spectroscopy for Reaction Kinetics and Chromophoric Groups

UV-Visible spectroscopy is particularly useful for studying reactions involving "3-methyloxetan-3-yl 4-nitrophenyl carbonate," especially those that lead to the release of the 4-nitrophenolate (B89219) ion. The 4-nitrophenyl group is a strong chromophore, and its UV-Vis absorption spectrum is sensitive to the chemical environment.

The hydrolysis of the carbonate, for instance, can be conveniently monitored by observing the increase in absorbance of the 4-nitrophenolate ion, which has a characteristic strong absorption maximum around 400-413 nm under basic conditions. emerginginvestigators.orgemerginginvestigators.org This allows for the determination of reaction rates and the study of reaction kinetics. nih.gov The intact "3-methyloxetan-3-yl 4-nitrophenyl carbonate" is expected to have a different absorption maximum at a shorter wavelength.

UV-Visible Absorption Data for Reaction Monitoring

| Species | λmax (nm) | Conditions |

|---|---|---|

| 4-Nitrophenolate ion | ~400-413 | Basic |

Advanced Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful theoretical framework to complement experimental findings by providing detailed insights into the electronic structure and reactivity of "3-methyloxetan-3-yl 4-nitrophenyl carbonate."

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) calculations can be employed to model the geometry, electronic properties, and reactivity of "3-methyloxetan-3-yl 4-nitrophenyl carbonate." These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

Furthermore, DFT can be used to calculate the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO can provide insights into the chemical reactivity and the electronic transitions that are observed in UV-Visible spectroscopy. Analysis of the electrostatic potential surface can reveal the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its interactions with other chemical species.

DFT is also a valuable tool for investigating reaction mechanisms. For example, the mechanism of hydrolysis of "3-methyloxetan-3-yl 4-nitrophenyl carbonate" can be studied by calculating the energies of reactants, transition states, and products, thereby elucidating the reaction pathway and the activation energy.

Key Parameters Obtainable from DFT Calculations

| Parameter | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and conformational information. |

| HOMO/LUMO Energies | Relates to chemical reactivity and electronic transitions. |

| Electrostatic Potential Map | Indicates sites for nucleophilic and electrophilic attack. |

| Transition State Geometries and Energies | Elucidates reaction mechanisms and activation barriers. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscapes and intermolecular interactions of molecules over time. For 3-methyloxetan-3-yl 4-nitrophenyl carbonate, MD simulations can provide critical insights into its dynamic behavior, which is governed by the interplay of its rigid and flexible components.

The conformational landscape of this molecule is primarily defined by several key factors:

Oxetane Ring Puckering: The four-membered oxetane ring is not perfectly planar and undergoes a puckering motion. The presence of the methyl and carbonate substituents at the 3-position influences the energy barrier and equilibrium geometry of this puckering.

Torsional Rotations: Significant conformational flexibility arises from rotation around the single bonds connecting the oxetane ring to the carbonate moiety and the carbonate to the nitrophenyl ring.

MD simulations can map the potential energy surface associated with these motions, identifying low-energy, stable conformations and the transition states between them.

Intermolecular interactions are also critical to understanding the behavior of the compound in condensed phases. MD simulations can model how 3-methyloxetan-3-yl 4-nitrophenyl carbonate interacts with solvent molecules and other solute molecules. Key interactions include:

Hydrogen Bonding: The oxygen atoms of the oxetane and carbonate groups can act as hydrogen bond acceptors.

π-π Stacking: The electron-deficient 4-nitrophenyl ring can participate in stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment, leading to strong electrostatic interactions.

By simulating these interactions, researchers can predict properties like solubility, aggregation behavior, and how the molecule orients itself at interfaces.

Table 1: Key Torsional Angles and Expected Conformational Features

| Dihedral Angle | Description | Expected Behavior |

|---|---|---|

| C4-O1-C2-C3 | Oxetane Ring Puckering | Low energy barrier between puckered conformations. |

| C2-C3-O-C(O) | Oxetane-Carbonate Linkage | Rotation influences the orientation of the carbonate relative to the ring. |

| C3-O-C(O)-O | Carbonate Internal Torsion | Relatively high rotational barrier, favoring planar or near-planar conformations. |

| C(O)-O-C(aryl)-C(aryl) | Carbonate-Aryl Linkage | Defines the orientation of the phenyl ring, affecting potential for intermolecular stacking. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies of Oxetane and Carbonate Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical and computational methods that aim to predict the reactivity of chemical compounds based on their molecular structure. nih.gov For a series of oxetane and carbonate derivatives, QSRR can be an invaluable tool for predicting reaction rates, such as the rate of hydrolysis, without the need for extensive experimental work for every new compound. nih.gov

Developing a QSRR model for compounds like 3-methyloxetan-3-yl 4-nitrophenyl carbonate involves several steps:

Data Set Collection: A series of structurally related oxetane and carbonate derivatives with experimentally measured reactivity data (e.g., hydrolysis rate constants) is compiled. oasis-lmc.org

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies, and parameters describing the electron-withdrawing or -donating nature of substituents (e.g., Hammett constants for the nitro group).

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the bulkiness of substituents near the reactive center.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular skeleton.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed reactivity. nih.govnih.gov

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability.

For the hydrolysis of 3-methyloxetan-3-yl 4-nitrophenyl carbonate, key descriptors would likely include the electrophilicity of the carbonyl carbon (influenced by the 4-nitrophenyl group) and steric hindrance around the carbonate and oxetane moieties. researchgate.net

Table 2: Hypothetical QSRR Data for Carbonate Ester Derivatives

| Compound Derivative | Substituent (X) on Phenyl Ring | Electronic Descriptor (σp) | Steric Descriptor (Es) | Observed log(khyd) |

|---|---|---|---|---|

| 1 | -NO2 | 0.78 | -0.51 | -2.5 |

| 2 | -CN | 0.66 | -0.51 | -2.9 |

| 3 | -Cl | 0.23 | -0.97 | -3.8 |

| 4 | -H | 0.00 | -1.24 | -4.5 |

| 5 | -CH3 | -0.17 | -1.24 | -5.1 |

| 6 | -OCH3 | -0.27 | -0.55 | -5.5 |

This table illustrates the type of data used in a QSRR study, correlating electronic and steric properties with a reactivity measure (hydrolysis rate constant, khyd).

Challenges and Future Directions in Spectroscopic and Computational Characterization

Despite the power of modern analytical and computational methods, the characterization of complex molecules like 3-methyloxetan-3-yl 4-nitrophenyl carbonate presents several challenges.

Current Challenges:

Spectroscopic Detection of Intermediates: The high reactivity of the strained oxetane ring means that reactions can proceed through short-lived, low-concentration intermediates. rsc.org Detecting and structurally characterizing these transient species using techniques like NMR or IR spectroscopy can be extremely difficult. nih.gov

Computational Accuracy: Accurately modeling the system is computationally demanding. The development of precise force fields for MD simulations of novel structures can be time-consuming. Furthermore, modeling chemical reactions, such as the ring-opening of the oxetane, requires high-level quantum mechanical calculations that are computationally expensive for large systems. e3s-conferences.org

Conformational Complexity: The presence of multiple flexible bonds can lead to a complex mixture of conformers in solution. Spectroscopic signatures from these different conformers can overlap, making unambiguous assignment challenging.

Future Directions:

Integrated Approaches: The future lies in the closer integration of experimental and computational methods. For example, computationally predicted spectroscopic signatures (e.g., NMR chemical shifts, IR frequencies) can be used to identify and assign signals from transient species in experimental spectra.

Advanced Spectroscopic Techniques: The application of ultrafast spectroscopy can provide real-time observation of molecular dynamics and chemical reactions on the femtosecond timescale, capturing the formation and decay of reactive intermediates. spectroscopyonline.com

Machine Learning and AI: Artificial intelligence and machine learning algorithms are poised to revolutionize computational chemistry. spectroscopyonline.comnih.gov These tools can be used to develop more accurate force fields for MD simulations, build more predictive QSRR models from larger datasets, and even predict complex reaction pathways.

Multiscale Modeling: Bridging different levels of theory through multiscale modeling will be crucial. This involves using high-accuracy quantum mechanics for the reactive center while treating the rest of the molecule and solvent with more efficient classical methods, providing a balance between accuracy and computational cost. mdpi.com

By addressing these challenges and pursuing new directions, researchers can achieve an unprecedented level of understanding and control over the behavior of complex oxetane-carbonate systems.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-methyloxetan-3-yl 4-nitrophenyl carbonate, and how is the product characterized?

- Methodology : The compound is synthesized via activation of 4-nitrophenyl chloroformate derivatives. A common approach involves reacting an alcohol (e.g., 3-methyloxetan-3-ol) with 4-nitrophenyl chloroformate in anhydrous tetrahydrofuran (THF) using a base such as triethylamine or pyridine. Pyridine is preferred to minimize elimination byproducts . Post-reaction, the crude product is purified via recrystallization using chloroform-diethyl ether (10:1) .

- Characterization : Nuclear magnetic resonance (¹H-NMR, ¹³C-NMR) confirms carbamate bond formation. Molecular weight (212.17 g/mol) and purity (95%) are validated via mass spectrometry and high-performance liquid chromatography (HPLC) .

Q. How is this compound applied in polymer or dendrimer conjugation?

- Methodology : The 4-nitrophenyl carbonate group acts as a leaving group, enabling carbamate bond formation with nucleophiles (e.g., amines). For example, in dendrimer-drug conjugates, the carbonate reacts with primary amines on polyamidoamine (PAMAM) dendrimers under mild conditions (room temperature, 48 hours). This method ensures controlled drug loading and release .

Q. What is the role of the 4-nitrophenyl group in carbonylating reactions?

- Methodology : The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. This reactivity is exploited in stepwise syntheses of carbamates and carbonates, where the leaving group efficiency is critical for high yields .

Advanced Research Questions

Q. How does the leaving group ability of 3-methyloxetan-3-yl 4-nitrophenyl carbonate compare to other aryl carbonates?

- Methodology : Kinetic studies using aminolysis reactions show that the 4-nitrophenyl group exhibits superior nucleofugality compared to less electron-deficient aryl groups (e.g., phenyl). Rate constants are determined via UV-Vis spectroscopy by monitoring 4-nitrophenoxide release at 400 nm .

Q. What challenges arise during purification, and how are they resolved?

- Methodology : Elimination byproducts (e.g., vinyl sulfones) form when strong bases like triethylamine are used. Switching to weaker bases (pyridine) suppresses side reactions. Recrystallization from chloroform-ether mixtures removes unreacted starting materials and stabilizes the product .

Q. How does the compound’s stability vary under thermal or hydrolytic conditions?

- Methodology : Thermal stability is assessed via differential scanning calorimetry (DSC), showing decomposition above 129°C. Hydrolytic stability is tested in aqueous buffers (pH 4–9) at 37°C; the compound degrades rapidly under alkaline conditions due to hydroxide ion attack on the carbonate .

Q. What computational tools are used to model its reaction mechanisms?

- Methodology : Density functional theory (DFT) calculates activation energies for aminolysis pathways. Studies reveal a two-step mechanism: nucleophilic attack followed by leaving group expulsion. Solvent effects (e.g., THF vs. acetonitrile) are modeled using polarizable continuum models (PCM) .

Q. How are reaction kinetics analyzed for aminolysis or hydrolysis?

- Methodology : Pseudo-first-order conditions are maintained with excess nucleophile (e.g., butylamine). Progress is tracked via spectrophotometry (4-nitrophenoxide release) or HPLC. Eyring plots correlate temperature-dependent rate constants to activation parameters (ΔH‡, ΔS‡) .

Q. What strategies mitigate byproduct formation during synthesis?

- Methodology : Optimizing base strength (pyridine over triethylamine) reduces elimination byproducts. Low-temperature reactions (0–6°C) and inert atmospheres (N₂/Ar) prevent hydrolysis. Column chromatography with silica gel or alumina further purifies the product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.